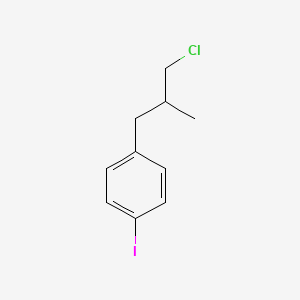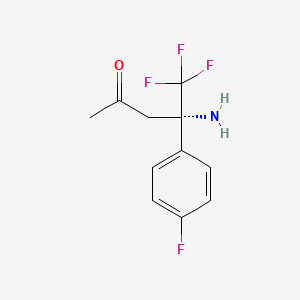![molecular formula C10H16N4O2 B13182857 N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13182857.png)
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide is a chemical compound that features both morpholine and imidazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the morpholine ring imparts unique chemical properties, making it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of morpholine with an appropriate imidazole derivative. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. For example, the reaction between 2-chloroethyl morpholine and imidazole-1-carboxamide in the presence of a base such as triethylamine can yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or imidazole moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxylic acid, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological pathways . The exact mechanism depends on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Morpholin-4-ylethyl)-2-(1-naphthyloxy)acetamide: This compound shares the morpholine moiety and has similar biological activities.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Another compound with a morpholine ring, known for its inhibitory activity against specific enzymes.
Uniqueness
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide is unique due to the presence of both morpholine and imidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C10H16N4O2 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H16N4O2/c15-10(14-4-1-11-9-14)12-2-3-13-5-7-16-8-6-13/h1,4,9H,2-3,5-8H2,(H,12,15) |
Clé InChI |
SKMLXEIHEBDTEK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


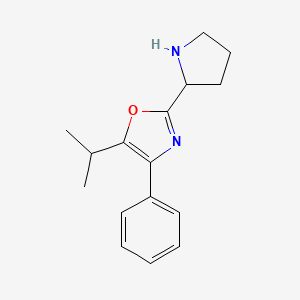
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
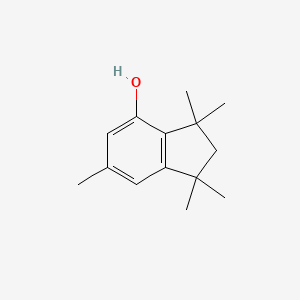
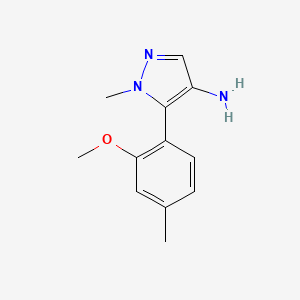
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13182799.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)

![tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13182815.png)

![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13182842.png)
